![molecular formula C18H17N3O3S2 B2931087 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide CAS No. 396724-84-8](/img/structure/B2931087.png)
3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Synthesis Analysis
Benzamides can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Molecular Structure Analysis
The structure of benzamides is usually analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The in vitro antioxidant activity of benzamides can be determined by total antioxidant, free radical scavenging, and metal chelating activity .
Scientific Research Applications
Anti-inflammatory Activity
This compound has been studied for its potential anti-inflammatory properties. Derivatives of benzothiazole, which is part of this compound’s structure, have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory process . These findings suggest that the compound could be useful in developing new anti-inflammatory drugs.
Antimicrobial Activity
Thiazole derivatives are known to possess antimicrobial properties. The structural component of benzothiazole in the compound under discussion could contribute to antimicrobial activity, making it a candidate for the development of new antimicrobial agents .
Antitumor Activity
Compounds containing the thiazole moiety have been associated with antitumor and cytotoxic activities. This suggests that our compound of interest could be explored for its potential use in cancer therapy, particularly in the design of molecules that can target specific cancer cells .
Neuroprotective Applications
Thiazoles have been reported to have neuroprotective effects. Given the presence of a thiazole ring in the compound, it could be investigated for its ability to protect neuronal cells against damage, which is valuable in the treatment of neurodegenerative diseases .
Analgesic Properties
The analgesic properties of thiazole derivatives make them interesting for pain management research. The compound could be part of studies aiming to develop new pain relief medications with potentially fewer side effects than current options .
Antioxidant Effects
Thiazole compounds have also been noted for their antioxidant capabilities. As oxidative stress is a factor in many diseases, the compound could be valuable in creating antioxidants that help protect cells from damage caused by free radicals .
Enzyme Inhibition
The compound could be used in studies focused on enzyme inhibition. Its structure suggests potential activity against various enzymes, which could lead to the development of drugs that manage conditions by targeting specific enzymatic pathways .
Drug Design and Synthesis
Lastly, the compound’s structure makes it a suitable candidate for drug design and synthesis. Its molecular framework could be modified to enhance its pharmacological properties or to create derivatives with specific therapeutic actions .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s likely that this compound may interact with a variety of targets related to these biological activities.
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound may affect multiple biochemical pathways related to these activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Some thiazole derivatives have been found to exhibit anti-inflammatory activity, potentially through the inhibition of cox-1 .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-[(2-methyl-1,3-benzothiazol-6-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-10-19-15-5-4-12(8-16(15)26-10)20-18(25)21-17(22)11-6-13(23-2)9-14(7-11)24-3/h4-9H,1-3H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREANRVOIOEPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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